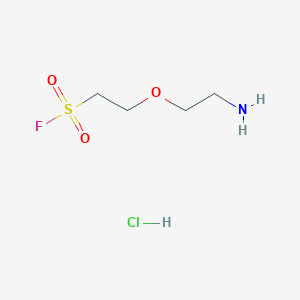
2-(2-Aminoethoxy)ethanesulfonyl fluoride;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorine Chemistry and Deoxofluorination Reagents
Fluorine-containing compounds are of significant interest in synthetic chemistry due to their unique reactivity and the ability to introduce fluorine atoms into organic molecules, which is essential for pharmaceuticals, agrochemicals, and material science. Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-FluorTM) represents a broad-spectrum deoxofluorinating agent, demonstrating enhanced thermal stability over traditional reagents like DAST for the conversion of alcohols to alkyl fluorides, and aldehydes/ketones to gem-difluorides, as well as the transformation of carboxylic acids to trifluoromethyl derivatives (G. Lal et al., 1999). This aspect underlines the importance of such reagents in facilitating complex fluorination reactions while maintaining stability and safety.
Synthesis and Radiochemistry
In radiochemistry, the synthesis of radiolabeled compounds, such as fluorine-18 labeled 2-fluoro-2-deoxy-D-glucose (FDG), is crucial for diagnostic imaging in nuclear medicine. An aminopolyether mediated synthesis of [18F]FDG has been developed, showcasing the role of fluorine chemistry in producing epimerically pure FDG with high yield, which is a cornerstone in positron emission tomography (PET) imaging (K. Hamacher et al., 1986).
Novel Fluorination Agents and Methods
The development of new fluorination agents, such as aminodifluorosulfinium tetrafluoroborate salts, offers an efficient and selective approach to deoxofluorination, with enhanced thermal stability and ease of handling compared to traditional agents like DAST and Deoxo-Fluor (F. Beaulieu et al., 2009). These advancements not only improve safety and efficiency in synthetic routes but also open new possibilities for developing fluorinated compounds with potential applications in various fields.
Applications in Peptide Synthesis
Fluorinated compounds play a pivotal role in peptide synthesis, where the introduction of fluorine or fluorine-containing groups can significantly alter the physical, chemical, and biological properties of peptides. Techniques involving fluorinating reagents, such as Deoxo-Fluor, for the synthesis of Weinreb amides from carboxylic acids, illustrate the utility of fluorine chemistry in modifying peptide structures while preserving their integrity (A. Tunoori et al., 2000).
Safety and Hazards
The compound is classified as dangerous, with hazard statements indicating it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-(2-aminoethoxy)ethanesulfonyl fluoride;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10FNO3S.ClH/c5-10(7,8)4-3-9-2-1-6;/h1-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJNZDKOMGQWFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCS(=O)(=O)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methylphenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamide](/img/structure/B2702107.png)
![Methyl 5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2702108.png)
![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 4-fluorobenzoate](/img/structure/B2702109.png)



![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2702115.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2702118.png)
![N-[2-[(1-Cyanocyclobutyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2702119.png)

![3-(4-Methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2702125.png)
![6,7-dimethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2702126.png)
